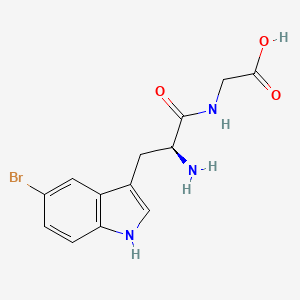

5-Bromo-L-tryptophylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

918957-45-6 |

|---|---|

Molecular Formula |

C13H14BrN3O3 |

Molecular Weight |

340.17 g/mol |

IUPAC Name |

2-[[(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C13H14BrN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |

InChI Key |

SIQCMCYGZGPDGX-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 5-Bromo-L-tryptophylglycine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-L-tryptophylglycine is a dipeptide composed of 5-bromo-L-tryptophan and glycine. The incorporation of a halogenated amino acid, specifically 5-bromo-L-tryptophan, into a peptide backbone can significantly influence its physicochemical properties and biological activity. Bromination can alter hydrophobicity, electronic properties, and conformational preferences, which in turn can affect receptor binding, membrane permeability, and metabolic stability. This technical guide outlines the predicted core physicochemical properties of this compound, provides detailed experimental protocols for their determination, and presents a conceptual framework for its synthesis and potential biological relevance.

Physicochemical Properties

The following table summarizes the known physicochemical properties of 5-Bromo-L-tryptophan and L-tryptophylglycine, and provides estimated values for this compound. These estimations are based on the additive properties of the constituent residues and the known effects of bromination.

| Property | 5-Bromo-L-tryptophan | L-tryptophylglycine | This compound (Estimated) |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | C₁₃H₁₅N₃O₃ | C₁₃H₁₄BrN₃O₃ |

| Molecular Weight ( g/mol ) | 283.12[1] | 261.28[2] | 340.18 |

| Melting Point (°C) | No data available | No data available | Expected to be a high-melting solid, likely decomposing before melting. |

| logP (Octanol/Water Partition Coefficient) | -0.1 (Computed)[1] | -2.1 (Computed)[2] | Estimated to be between -0.5 and -1.5, more lipophilic than L-tryptophylglycine due to the bromine atom. |

| pKa (Acid Dissociation Constant) | No data available | No data available | Estimated pKa (α-amino): ~7.5-8.5; Estimated pKa (carboxyl): ~3.0-4.0. The indole N-H is very weakly acidic. |

| Aqueous Solubility | No data available | No data available | Predicted to have low to moderate aqueous solubility, influenced by pH. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a novel dipeptide such as this compound.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium. For many peptides, a sharp melting point is not observed; instead, they decompose over a range of temperatures.

Methodology (Capillary Method):

-

A small, dry sample of the dipeptide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting/decomposition temperature.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid. Any visual changes, such as charring, should also be noted as an indication of decomposition.

Solubility Determination

Principle: The solubility of a compound in a particular solvent is the maximum concentration that can be achieved at a given temperature. For peptides, solubility is highly dependent on pH and the ionic strength of the aqueous buffer.

Methodology (Shake-Flask Method):

-

An excess amount of the dipeptide is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.

-

The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dipeptide in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

pKa Determination

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dipeptide, the pKa values of the N-terminal amino group and the C-terminal carboxyl group are key determinants of its charge state at different pH values.

Methodology (Potentiometric Titration):

-

A known amount of the dipeptide is dissolved in a specified volume of deionized water or a suitable electrolyte solution (e.g., 0.1 M KCl).

-

The solution is placed in a thermostatted vessel and stirred continuously.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

-

The solution is then back-titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH at regular volume increments of the titrant.

-

A titration curve (pH versus volume of titrant) is plotted. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

logP (Octanol/Water Partition Coefficient) Determination

Principle: The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases at equilibrium.

Methodology (Shake-Flask Method with HPLC Analysis):

-

A solution of the dipeptide is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at a pH where the dipeptide is predominantly in its neutral form, if possible).

-

The mixture is shaken vigorously to allow for partitioning of the dipeptide between the two phases and then allowed to stand until the phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the dipeptide in each phase is determined by a validated analytical method, typically reverse-phase HPLC with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the chemical synthesis and subsequent characterization of this compound.

References

5-Bromo-L-tryptophylglycine: A Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted structure and conformational properties of 5-Bromo-L-tryptophylglycine, a halogenated dipeptide of interest in biochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of peptide chemistry, data from analogous compounds, and theoretical considerations to offer a detailed projection of its synthesis, structural characteristics, and conformational dynamics. This guide is intended to serve as a foundational resource for researchers planning to synthesize, analyze, or incorporate this compound into larger molecular frameworks.

Introduction

Tryptophan and its derivatives are fundamental components in a vast array of biological processes. The incorporation of halogen atoms, such as bromine, into the indole ring of tryptophan can significantly modulate its electronic properties, hydrophobicity, and potential for intermolecular interactions. These modifications can, in turn, influence the biological activity of peptides containing such residues. This compound, the dipeptide formed from 5-bromo-L-tryptophan and glycine, represents a simple yet intriguing model for studying the impact of halogenation on peptide structure and function. This guide outlines the predicted molecular structure, potential synthetic routes, and likely conformational preferences of this dipeptide.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its constituent amino acids, 5-Bromo-L-tryptophan and glycine.

Predicted Physicochemical Properties

Quantitative data for the constituent amino acid, 5-Bromo-L-tryptophan, is summarized below. These values provide a baseline for predicting the properties of the dipeptide.

| Property | Value (for 5-Bromo-L-tryptophan) | Data Source |

| Molecular Formula | C11H11BrN2O2 | PubChem |

| Molecular Weight | 283.12 g/mol | PubChem |

| CAS Number | 25197-99-3 | AChemBlock |

| IUPAC Name | (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | PubChem |

| SMILES | N--INVALID-LINK--C(=O)O | AChemBlock |

Note: The properties of the dipeptide this compound would be an amalgamation of these and the properties of glycine, with a molecular weight of approximately 340.15 g/mol and a molecular formula of C13H14BrN3O3.

Proposed Synthesis Methodology

General Peptide Coupling Strategy

The synthesis would involve the coupling of N-terminally protected 5-Bromo-L-tryptophan with C-terminally protected glycine, followed by deprotection.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Protection of Reactants:

-

Protect the amino group of 5-Bromo-L-tryptophan with a suitable protecting group such as Boc (di-tert-butyl dicarbonate) or Fmoc (9-fluorenylmethyloxycarbonyl chloride).

-

Protect the carboxyl group of glycine, for instance, as a methyl or ethyl ester.

-

-

Activation and Coupling:

-

Dissolve the N-protected 5-Bromo-L-tryptophan in an appropriate solvent (e.g., DMF or DCM).

-

Activate the carboxylic acid group using a coupling reagent. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization. Phosphonium salts such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

-

Add the C-protected glycine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

-

Deprotection:

-

Remove the N-terminal protecting group. For Boc, this is typically achieved with an acid such as TFA (trifluoroacetic acid). For Fmoc, a base like piperidine is used.

-

Saponify the C-terminal ester using a base such as sodium hydroxide to yield the final dipeptide.

-

-

Purification:

-

Purify the crude dipeptide using techniques such as recrystallization or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Conformational Analysis

The conformation of a dipeptide is primarily defined by the torsional angles of its backbone (φ, ψ) and side chains (χ). For this compound, the key conformational features will be dictated by the bulky 5-bromoindole side chain of the tryptophan residue.

Backbone Conformation

The Ramachandran plot for a tryptophyl-glycine dipeptide is expected to show preferences for extended (β-sheet) and polyproline II (PPII) conformations. The presence of the bulky brominated indole ring may introduce some steric constraints, but the overall conformational landscape is likely to be similar to that of the unmodified dipeptide.

Side Chain Conformation (χ Angles)

The orientation of the 5-bromoindole side chain is described by the χ1 and χ2 dihedral angles. Studies on tryptophan-containing peptides have shown that the side chain typically adopts one of three staggered rotamers for χ1 (-60°, 180°, and 60°). The relative populations of these rotamers will be influenced by intramolecular interactions and the solvent environment. The bromine atom at the 5-position is not expected to dramatically alter the preferred rotameric states compared to unsubstituted tryptophan, but it will influence the electronic and steric properties of the indole ring face.

Caption: Factors influencing the conformation of this compound.

Predicted Spectroscopic Properties

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a key technique for characterizing the structure and conformation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the α-protons of both amino acid residues, and the amide proton. The chemical shifts of the indole protons will be influenced by the electron-withdrawing effect of the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon to which the bromine is attached (C5) will show a characteristic shift. The chemical shifts of the tryptophan Cγ are known to be sensitive to the side-chain torsion angles (χ1 and χ2).

-

2D NMR: Techniques such as COSY, TOCSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals. NOESY or ROESY experiments would provide information about through-space proximities between protons, which can be used to determine the preferred solution-state conformation.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical and practical framework for researchers interested in this molecule. The proposed synthetic methodology is based on well-established peptide chemistry and should be readily applicable. The predicted structural and conformational properties, derived from data on analogous compounds, offer a solid starting point for experimental characterization. Further research, including synthesis, purification, and detailed spectroscopic analysis, is necessary to fully elucidate the precise structure and conformational dynamics of this intriguing halogenated dipeptide.

Spectral Properties of 5-Bromo-L-tryptophylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectral properties of 5-Bromo-L-tryptophylglycine. Due to the limited availability of direct experimental data for this specific dipeptide, this document synthesizes information from studies on 5-bromotryptophan, tryptophan, and other tryptophan-containing peptides. The guide covers expected absorption, fluorescence, and phosphorescence characteristics, alongside detailed experimental protocols for their determination. Visualizations of experimental workflows are provided to aid in the practical application of these methods.

Introduction

This compound is a halogenated dipeptide of significant interest in various fields, including biochemistry, drug development, and materials science. The incorporation of a bromine atom at the 5th position of the indole ring of tryptophan is known to modulate the electronic and, consequently, the spectral properties of the molecule. Understanding these properties is crucial for its application as a molecular probe, in the study of peptide structure and dynamics, and for the development of novel therapeutic agents. This guide serves as a comprehensive resource on the spectral characteristics of this compound.

Predicted Spectral Properties

The spectral properties of this compound are primarily determined by the 5-bromoindole chromophore. The addition of the glycine residue through a peptide bond is expected to have a minor influence on the absorption and emission maxima but may affect the quantum yield and fluorescence lifetime due to quenching effects of the peptide bond.

Absorption Spectroscopy

The ultraviolet (UV) absorption spectrum of this compound is predicted to be similar to that of 5-bromotryptophan, with characteristic peaks arising from the π-π* transitions within the indole ring.

| Property | Expected Value | Notes |

| λmax,1 (nm) | ~288 - 295 | Red-shifted compared to tryptophan (~280 nm) due to the heavy atom effect of bromine. |

| λmax,2 (nm) | ~220 - 230 | |

| Molar Extinction Coefficient (ε) at λmax,1 (M⁻¹cm⁻¹) | ~5,000 - 6,000 | Similar to tryptophan. |

Fluorescence Spectroscopy

The fluorescence properties are highly sensitive to the local environment of the chromophore. The bromine atom is expected to influence the fluorescence quantum yield and lifetime.

| Property | Expected Value | Notes |

| Excitation Maximum (λex, nm) | ~290 - 295 | Should correspond to the main absorption peak. |

| Emission Maximum (λem, nm) | ~350 - 360 | In polar solvents like water. A blue shift is expected in nonpolar environments. |

| Fluorescence Quantum Yield (ΦF) | 0.05 - 0.10 | Likely lower than tryptophan (ΦF ≈ 0.13 in water) due to increased intersystem crossing promoted by the bromine atom. |

| Fluorescence Lifetime (τF, ns) | 1.0 - 3.0 | Expected to be shorter than tryptophan's main lifetime component (~3.1 ns) due to quenching effects. |

Phosphorescence Spectroscopy

The heavy bromine atom is anticipated to significantly enhance phosphorescence by promoting intersystem crossing from the singlet excited state to the triplet state.

| Property | Expected Value | Notes |

| Excitation Maximum (λex, nm) | ~290 - 295 | |

| Emission Maximum (λem, nm) | ~410 - 430 | |

| Phosphorescence Lifetime (τP, s) | 1 - 5 | Significantly longer than fluorescence lifetime. |

Experimental Protocols

The following sections detail the methodologies for determining the spectral properties of this compound.

Sample Preparation

-

Solvent Selection : Prepare solutions in a solvent of choice (e.g., phosphate-buffered saline pH 7.4, ethanol, or dioxane) to investigate the effect of polarity on spectral properties.

-

Concentration : For absorption spectroscopy, prepare a stock solution of known concentration (e.g., 1 mM) and dilute to obtain an absorbance between 0.1 and 1.0 at the λmax. For fluorescence spectroscopy, prepare solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Degassing : For phosphorescence measurements, degas the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which quenches phosphorescence.

Absorption Spectroscopy

-

Instrumentation : Use a dual-beam UV-Visible spectrophotometer.

-

Procedure :

-

Record a baseline spectrum with the cuvette containing the solvent.

-

Record the absorption spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

-

Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure :

-

Excitation Spectrum : Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range (e.g., 250-330 nm) to obtain the excitation spectrum.

-

Emission Spectrum : Set the excitation monochromator to the wavelength of maximum absorption and scan the emission monochromator over a range (e.g., 310-500 nm) to obtain the emission spectrum.

-

Quantum Yield Determination : Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Lifetime Measurement : Use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence decay profile. The decay data is fitted to a multi-exponential function to determine the fluorescence lifetime(s).

-

Phosphorescence Spectroscopy

-

Instrumentation : Use a spectrofluorometer with a pulsed lamp source and a gated detector to separate the long-lived phosphorescence from the short-lived fluorescence.

-

Procedure :

-

Cool the degassed sample to 77 K in a liquid nitrogen dewar.

-

Acquire the phosphorescence spectrum by introducing a delay after the excitation pulse to allow for the decay of fluorescence.

-

Measure the phosphorescence lifetime by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

-

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principles of the spectroscopic techniques described.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust framework for understanding and predicting its spectral properties based on the well-established photophysics of related tryptophan derivatives. The provided experimental protocols and workflows offer a practical guide for researchers to characterize this and other novel peptides. The anticipated red-shifted absorption and emission, coupled with enhanced phosphorescence, make this compound a promising candidate for various spectroscopic applications. Further experimental validation is necessary to confirm the predicted spectral parameters.

5-Bromo-L-tryptophylglycine as a Precursor in Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-L-tryptophylglycine is a dipeptide of significant interest in medicinal chemistry and drug development. As a derivative of L-tryptophan, it serves as a valuable precursor for the synthesis of a variety of bioactive molecules. The incorporation of a bromine atom onto the indole ring of the tryptophan residue enhances the lipophilicity and metabolic stability of the resulting compounds, and also provides a reactive handle for further chemical modifications through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic precursor. While direct experimental data for this compound is not extensively available in public literature, this guide infers its properties and synthetic methodologies from established principles of peptide chemistry and the known reactivity of 5-bromo-L-triptophan.

Chemical and Physical Properties

The properties of the precursor, 5-Bromo-L-tryptophan, are well-documented and provide a basis for understanding the characteristics of the dipeptide.

| Property | Value | Source |

| Molecular Formula | C11H11BrN2O2 | --INVALID-LINK-- |

| Molecular Weight | 283.12 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents | Inferred from similar compounds |

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of protected 5-Bromo-L-tryptophan and a protected glycine derivative, followed by deprotection. A solution-phase approach is detailed below.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

1. Protection of 5-Bromo-L-tryptophan:

-

To a solution of 5-Bromo-L-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-5-Bromo-L-tryptophan.

2. Esterification of Glycine:

-

To a stirred suspension of glycine (1.0 eq) in methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride as a white solid.

3. Peptide Coupling:

-

Dissolve Boc-5-Bromo-L-tryptophan (1.0 eq), glycine methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C and add N,N'-diisopropylethylamine (DIPEA, 2.2 eq) followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.1 eq).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-5-Bromo-L-tryptophylglycine methyl ester.

4. Deprotection:

-

Boc-group removal: Dissolve the protected dipeptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

-

Ester hydrolysis: Dissolve the resulting residue in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Acidify the mixture with 1 M HCl to pH 5-6.

5. Purification:

-

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.

Quantitative Data (Representative for L-tryptophylglycine)

Table 1: Reaction Yields (Representative)

| Step | Product | Typical Yield (%) |

| 1 | Boc-L-tryptophan | 90-95 |

| 2 | Glycine methyl ester | >95 |

| 3 | Boc-L-tryptophylglycine methyl ester | 70-85 |

| 4 | L-tryptophylglycine (after deprotection) | 85-95 |

| 5 | Purified L-tryptophylglycine | 60-70 (overall) |

Table 2: Representative Spectroscopic Data for L-tryptophylglycine

| Data Type | Observed Values |

| ¹H NMR (D₂O, 400 MHz), δ (ppm) | 7.71 (d, J=7.9 Hz, 1H, indole H-4), 7.55 (d, J=8.1 Hz, 1H, indole H-7), 7.25 (s, 1H, indole H-2), 7.20 (t, J=7.6 Hz, 1H, indole H-6), 7.12 (t, J=7.5 Hz, 1H, indole H-5), 4.25 (t, J=6.5 Hz, 1H, Trp α-CH), 3.85 (s, 2H, Gly α-CH₂), 3.35 (dd, J=14.8, 6.5 Hz, 1H, Trp β-CH₂), 3.20 (dd, J=14.8, 6.5 Hz, 1H, Trp β-CH₂) |

| ¹³C NMR (D₂O, 100 MHz), δ (ppm) | 175.1 (Gly C=O), 172.3 (Trp C=O), 136.5 (indole C-7a), 127.8 (indole C-3a), 124.5 (indole C-2), 121.9 (indole C-6), 119.8 (indole C-5), 118.7 (indole C-4), 111.8 (indole C-7), 109.5 (indole C-3), 55.2 (Trp α-C), 41.7 (Gly α-C), 27.4 (Trp β-C) |

| Mass Spectrometry (ESI+) | m/z 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

Application in Synthesis: A Precursor to Bioactive Molecules

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo-indole moiety can be functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the creation of libraries of compounds for screening in drug discovery programs.

Derivatives of 5-bromotryptophan have been investigated for their potential in treating neurological disorders. Tryptophan is the metabolic precursor to the neurotransmitter serotonin and the hormone melatonin.[1]

Serotonin Biosynthesis Pathway

Caption: The biosynthesis of serotonin from tryptophan.

The synthesis of analogs of serotonin and other neuroactive molecules is a key area of research where this compound could serve as a valuable starting material. The ability to modify the indole ring allows for the fine-tuning of the pharmacological properties of the resulting compounds.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and versatile precursor for the synthesis of novel bioactive compounds. Based on established principles of peptide chemistry, its synthesis is feasible and its unique chemical properties, conferred by the bromine substituent, make it an attractive building block for medicinal chemists. Further research into the synthesis and applications of this dipeptide and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

A Deep Dive into Brominated Dipeptides: From Discovery to Therapeutic Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated dipeptides, a fascinating class of marine-derived natural products, have garnered significant attention within the scientific community for their diverse and potent biological activities. Primarily isolated from marine sponges and their associated microorganisms, these compounds exhibit a wide spectrum of effects, including antimicrobial, antifouling, and cytotoxic properties. Their unique chemical structures, often featuring brominated indole or tyrosine moieties, present intriguing scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological activities of brominated dipeptides. It details the experimental protocols for their isolation, characterization, and bioevaluation, and presents a compilation of quantitative bioactivity data. Furthermore, this guide elucidates the known molecular mechanisms of action and signaling pathways influenced by these compounds, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Occurrence

The marine environment, particularly sponges of the order Verongida, is a prolific source of brominated alkaloids, including a variety of dipeptides. These compounds are believed to be part of the sponge's chemical defense mechanism against predation and biofouling[1]. The discovery of these molecules has largely been driven by bioassay-guided fractionation of sponge extracts, leading to the isolation and structural elucidation of numerous novel compounds.

One of the most well-studied brominated dipeptides is barettin , a cyclic dipeptide containing a 6-bromo-8-en-tryptophan and an arginine residue. It was first isolated from the marine sponge Geodia barretti[2]. Another significant class of brominated dipeptides are the diketopiperazines , which are cyclic dipeptides that have been isolated from various marine organisms, including sponges and their associated actinobacteria[3][4]. The biosynthesis of these compounds in marine organisms is a complex process involving halogenase enzymes that selectively incorporate bromine atoms into amino acid precursors[5].

Biological Activities and Therapeutic Potential

Brominated dipeptides exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Antifouling Activity

Biofouling, the accumulation of microorganisms, plants, and animals on wetted surfaces, is a significant problem for maritime industries. Brominated dipeptides, particularly barettin and its derivatives, have shown potent, non-toxic, and reversible antifouling activity against the settlement of barnacle larvae[6][7]. This makes them promising leads for the development of environmentally friendly antifouling coatings.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Brominated dipeptides, especially diketopiperazines, have demonstrated significant activity against a range of bacteria and fungi[3][4]. Their mechanisms of action are thought to involve the disruption of bacterial communication systems, such as quorum sensing, and the inhibition of biofilm formation[3].

Anticancer Activity

Several brominated compounds, including dipeptide derivatives, have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain brominated plastoquinone analogs have shown potent growth inhibition of breast cancer cells[8]. The anticancer activity of some dipeptides is thought to be mediated through the induction of cell cycle arrest and oxidative stress[8].

Enzyme Inhibition

The specific structures of brominated dipeptides make them potential inhibitors of various enzymes. While specific Ki values for brominated dipeptides are not extensively reported in the literature, the general class of dipeptides has been shown to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV)[9]. This suggests that brominated dipeptides could be explored as potential enzyme inhibitors for various therapeutic applications.

Quantitative Bioactivity Data

To facilitate the comparison of the biological activities of different brominated dipeptides and related compounds, the following tables summarize the available quantitative data from the literature.

Table 1: Antifouling Activity of Brominated Dipeptides

| Compound | Test Organism | Bioassay | Activity (EC50) | Reference |

| Barettin | Balanus improvisus (barnacle larvae) | Larval Settlement Assay | 0.9 µM | [2] |

| 8,9-dihydrobarettin | Balanus improvisus (barnacle larvae) | Larval Settlement Assay | 7.9 µM | [2] |

| Benzo[g]dipodazine (Barettin analog) | Balanus improvisus (barnacle larvae) | Larval Settlement Assay | 0.034 µM | [7] |

Table 2: Antimicrobial Activity of Brominated Dipeptides and Related Compounds

| Compound | Test Organism | Bioassay | Activity (MIC) | Reference |

| Brominated Diketopiperazine (unspecified) | Staphylococcus aureus | Broth Microdilution | 0.25 µg/mL | [4] |

| Brominated Diketopiperazine (unspecified) | Micrococcus luteus | Broth Microdilution | 0.25 µg/mL | [4] |

| Brominated Diketopiperazine (unspecified) | Escherichia coli | Broth Microdilution | 32-64 µg/mL | [4] |

| Brominated Diketopiperazine (unspecified) | Vibrio harveyi | Broth Microdilution | 32-64 µg/mL | [4] |

Table 3: Cytotoxic Activity of Brominated Dipeptides and Related Compounds

| Compound | Cell Line | Bioassay | Activity (IC50) | Reference |

| Brominated Coelenteramine (Br-Cla) | Prostate Cancer Cells | MTT Assay | 24.3 µM | [3] |

| Brominated Coelenteramine (Br-Cla) | Breast Cancer Cells | MTT Assay | 21.6 µM | [3] |

| Brominated Plastoquinone Analog (BrPQ5) | MCF-7 (Breast Cancer) | MTT Assay | 1.55 - 4.41 µM (GI50) | [8] |

| Bromophenol Derivatives | A549, Bel7402, HepG2, HeLa, HCT116 | MTT Assay | Variable | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

Isolation and Purification of Barettin from Geodia barretti

-

Extraction: The lyophilized sponge material is extracted with a 1:1 (v/v) mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract[6].

-

Solvent Partitioning: The crude extract is resuspended in a 9:1 (v/v) mixture of MeOH and water and subjected to a modified Kupchan partitioning method. This involves sequential partitioning with solvents of increasing polarity, such as hexane, chloroform, dichloromethane, and n-butanol, to yield different fractions[6].

-

Chromatographic Purification: The bioactive fractions (typically the chloroform and dichloromethane fractions) are combined and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column to isolate the pure compound, barettin[6][11].

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[6].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10^4 to 10^5 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[12].

-

Compound Treatment: Add various concentrations of the test compound (brominated dipeptide) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours)[5][13].

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[5][12].

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate at room temperature in the dark for 2 hours or overnight[5][12][13].

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[5][7][12].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth)[3][10].

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL[14][15].

-

Compound Dilution: Prepare serial twofold dilutions of the brominated dipeptide in a 96-well microtiter plate containing the broth medium[15].

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only)[15].

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours[15].

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[16].

Antifouling Bioassay (Barnacle Larvae Settlement Assay)

This assay evaluates the ability of a compound to inhibit the settlement and metamorphosis of barnacle cyprid larvae.

-

Larvae Collection and Rearing: Collect adult barnacles and induce the release of nauplii larvae. Rear the nauplii through their developmental stages until they reach the cyprid stage, which is the settling stage[4][17].

-

Assay Setup: Prepare multi-well plates with filtered seawater. Add different concentrations of the test compound (brominated dipeptide) to the wells. Include a solvent control[1][18].

-

Larval Exposure: Add a known number of cyprid larvae (e.g., 10-20) to each well[1].

-

Incubation: Incubate the plates under controlled conditions (e.g., 25°C, dark) for a specific period (e.g., 24-48 hours)[1].

-

Assessment: Count the number of settled and metamorphosed larvae, as well as the number of swimming (unsettled) and dead larvae in each well under a dissecting microscope[1][18].

-

Data Analysis: Calculate the percentage of settlement inhibition relative to the control and determine the EC50 value (the concentration of the compound that inhibits 50% of larval settlement)[2].

Enzyme Inhibition Assay

This is a general protocol that can be adapted for specific enzymes.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the brominated dipeptide inhibitor[19].

-

Assay Reaction: In a microplate or cuvette, combine the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme[19].

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate[19].

-

Monitor Reaction: Measure the rate of the reaction by monitoring the formation of the product or the disappearance of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry)[19].

-

Data Analysis: Plot the reaction rate against the substrate concentration to generate Michaelis-Menten or Lineweaver-Burk plots. From these plots, determine kinetic parameters such as Vmax, Km, and the inhibition constant (Ki)[20][21][22].

Molecular Mechanisms and Signaling Pathways

While the precise molecular targets and signaling pathways for many brominated dipeptides are still under investigation, current research provides some initial insights.

Quorum Sensing Inhibition in Bacteria

Diketopiperazines, a class of cyclic dipeptides that includes brominated derivatives, are known to interfere with bacterial quorum sensing (QS)[3]. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By disrupting QS signaling, diketopiperazines can inhibit the formation of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics[3]. The exact mechanism of QS inhibition by brominated diketopiperazines is an active area of research, but it is thought to involve the competitive binding to QS receptors or the interference with the synthesis of signaling molecules.

References

- 1. Frontiers | Faint chemical traces of conspecifics delay settlement of barnacle larvae [frontiersin.org]

- 2. Bioactive Compounds from the Marine Sponge Geodia barretti : Characterization, Antifouling Activity and Molecular Targets [diva-portal.org]

- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Larval development and settlement of a whale barnacle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 16. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. Khan Academy [khanacademy.org]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

Theoretical Modeling of 5-Bromo-L-tryptophylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper outlines a comprehensive theoretical framework for the computational modeling of 5-Bromo-L-tryptophylglycine, a halogenated dipeptide of potential interest in drug discovery and development. In the absence of direct experimental and theoretical studies on this specific molecule, this guide synthesizes established computational methodologies applied to analogous systems, including tryptophan-containing peptides and brominated organic compounds. The proposed protocols encompass both classical molecular dynamics (MD) simulations to explore conformational dynamics and quantum mechanical (QM) calculations, specifically Density Functional Theory (DFT), to elucidate electronic structure and reactivity. This document provides detailed hypothetical protocols, data presentation standards, and visualizations to serve as a robust starting point for researchers initiating computational investigations of this compound and similar halogenated biomolecules.

Introduction

This compound is a dipeptide composed of 5-bromotryptophan and glycine. The introduction of a bromine atom onto the indole ring of tryptophan can significantly alter its physicochemical properties, including hydrophobicity, electronic distribution, and potential for halogen bonding.[1] These modifications can, in turn, influence the peptide's conformational landscape, receptor binding affinity, and metabolic stability, making it an intriguing candidate for therapeutic applications.

Theoretical modeling offers a powerful, cost-effective approach to investigate the structure-activity relationships of such novel molecules. By simulating molecular behavior at the atomic level, we can gain insights into conformational preferences, intermolecular interactions, and electronic properties that are often difficult to obtain through experimental methods alone. This guide proposes a dual-pronged computational strategy, leveraging the strengths of both molecular dynamics and quantum mechanics.

Proposed Theoretical Modeling Workflow

A sequential and iterative computational workflow is proposed to comprehensively characterize this compound. This process begins with the generation of a high-quality initial 3D structure, followed by conformational sampling using molecular dynamics, and culminating in high-accuracy electronic structure calculations with Density Functional Theory.

Caption: Proposed computational workflow for this compound.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are employed to explore the conformational space of this compound in an aqueous environment, mimicking physiological conditions.[2] This approach allows for the characterization of dominant conformations, intramolecular hydrogen bonding, and interactions with the solvent.[3]

Experimental Protocol: MD Simulation

-

System Preparation:

-

Generate the initial 3D structure of this compound in its zwitterionic form using molecular building software (e.g., Avogadro, PyMOL).

-

Assign partial atomic charges and atom types using a suitable force field such as CHARMM36m or AMBER ff19SB.[2] Due to the presence of the bromo-tryptophan residue, custom parameterization for the brominated indole ring may be necessary, derived from quantum chemical calculations or existing literature on similar halogenated compounds.

-

Place the parameterized dipeptide in a cubic or triclinic periodic box of water. A polarizable water model like TIP4P-FQ is recommended to better capture the effects of the halogen atom, though a standard model like TIP3P can also be used.[2]

-

Add counterions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Equilibration:

-

Perform an initial energy minimization of the system to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.

-

Equilibrate the system density under the NPT (isothermal-isobaric) ensemble at 1 atm and 300 K until the system volume and potential energy stabilize.[3]

-

-

Production Simulation:

-

Run a production simulation for a sufficient duration (e.g., 100-500 ns) under the NPT ensemble.[3]

-

Use a time step of 2.0 fs with constraints on bonds involving hydrogen atoms (e.g., SHAKE algorithm).

-

Save the trajectory coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

Hypothetical MD Simulation Data

The following tables present hypothetical but realistic data that could be obtained from MD simulations.

Table 1: Key Dihedral Angles and Conformational States

| Dihedral Angle | Description | Mean Value (degrees) | Standard Deviation |

|---|---|---|---|

| Φ (Phi) | C'-N-Cα-C' | -150.2 | 15.5 |

| Ψ (Psi) | N-Cα-C'-N | 145.8 | 18.2 |

| χ1 (Chi1) | N-Cα-Cβ-Cγ | 65.3 | 10.1 |

| χ2 (Chi2) | Cα-Cβ-Cγ-Cδ1 | 90.7 | 12.4 |

Table 2: Intramolecular Hydrogen Bond Analysis

| Donor | Acceptor | Occupancy (%) | Average Distance (Å) |

|---|---|---|---|

| Glycine Amide N-H | Tryptophan Carbonyl O | 25.3 | 2.9 ± 0.2 |

| Tryptophan Amide N-H | Glycine Carbonyl O | 12.1 | 3.1 ± 0.3 |

Table 3: Solvent Accessible Surface Area (SASA)

| Moiety | Average SASA (Ų) |

|---|---|

| Bromine Atom | 35.6 |

| Indole Ring | 150.2 |

| Peptide Backbone | 85.4 |

| Total Molecule | 271.2 |

Quantum Mechanical (QM) Calculations

To gain a deeper understanding of the electronic properties, reactivity, and potential for non-covalent interactions like halogen bonding, Density Functional Theory (DFT) calculations are proposed.[1] These calculations should be performed on representative structures identified from the MD simulation trajectories.

Experimental Protocol: DFT Calculations

-

Conformer Selection:

-

Perform a cluster analysis on the MD trajectory to identify the most populated conformational clusters.

-

Select the centroid structure of each of the most representative clusters (e.g., top 3-5) as starting points for DFT calculations.

-

-

Geometry Optimization:

-

Optimize the geometry of each selected conformer using a suitable DFT functional and basis set. A dispersion-corrected functional like ωB97X-D or M06-2X is recommended to accurately model non-covalent interactions.[4] A triple-zeta basis set with polarization functions, such as def2-TZVP, is appropriate for capturing the electronic structure of the bromine atom.[4]

-

Incorporate a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for the implicit effects of the aqueous environment.

-

-

Property Calculations:

-

Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Calculate key electronic properties such as molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and Natural Bond Orbital (NBO) charges.[5][6] The MEP is particularly useful for identifying the σ-hole on the bromine atom, which is characteristic of its potential to act as a halogen bond donor.[1]

-

Hypothetical QM Calculation Data

The following tables summarize hypothetical data that would be derived from DFT calculations on the lowest energy conformer.

Table 4: Calculated Electronic Properties (M06-2X/def2-TZVP with PCM)

| Property | Value |

|---|---|

| HOMO Energy | -6.54 eV |

| LUMO Energy | -0.21 eV |

| HOMO-LUMO Gap | 6.33 eV |

| Dipole Moment | 8.9 Debye |

| Gibbs Free Energy (Relative) | 0.00 kcal/mol |

Table 5: NBO Atomic Charges

| Atom/Group | Charge (e) |

|---|---|

| C5-Bromine | -0.08 |

| Indole Nitrogen | -0.55 |

| Glycine Carboxylate Oxygen 1 | -0.78 |

| Glycine Carboxylate Oxygen 2 | -0.79 |

| Glycine Ammonium Nitrogen | +0.65 |

Molecular Structure and Interactions

The combination of MD and QM methods provides a detailed picture of the molecule's structure and potential interactions. The bromine atom introduces an electrophilic region (a "σ-hole") on its outermost surface, which can engage in favorable halogen bonding interactions with nucleophilic partners like carbonyl oxygens or aromatic π-systems.

Caption: Key structural components of this compound.

Conclusion

This technical guide presents a comprehensive, albeit theoretical, framework for the computational characterization of this compound. By integrating molecular dynamics simulations with quantum mechanical calculations, researchers can develop a deep understanding of the conformational dynamics, electronic structure, and interaction potential of this and other novel halogenated peptides. The detailed protocols and hypothetical data tables provided herein offer a practical roadmap for initiating such studies, ultimately facilitating the rational design of new therapeutic agents. Future experimental work to validate these theoretical predictions is highly encouraged.

References

- 1. Comparison of QM Methods for the Evaluation of Halogen−π Interactions for Large-Scale Data Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

A Technical Guide to 5-Bromo-L-tryptophylglycine: Synthesis and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromo-L-tryptophylglycine, a dipeptide of interest in various research fields. Due to the limited direct commercial availability and documentation of this specific dipeptide, this guide focuses on the well-characterized precursor, 5-Bromo-L-tryptophan, and presents a detailed, hypothetical synthetic protocol for the preparation of this compound.

Core Identifiers of the Precursor: 5-Bromo-L-tryptophan

To facilitate the synthesis and characterization of this compound, it is essential to have a thorough understanding of its precursor, 5-Bromo-L-tryptophan. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 25197-99-3 | [1] |

| PubChem CID | 644329 | [1] |

| Molecular Formula | C11H11BrN2O2 | [1][2][3][4] |

| Molecular Weight | 283.12 g/mol | [1][2][3] |

| IUPAC Name | (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [1] |

| InChI Key | KZDNJQUJBMDHJW-VIFPVBQESA-N | |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)C--INVALID-LINK--N | [2] |

| Melting Point | 264 °C (decomposes) | [3] |

A related compound, the racemic mixture 5-Bromo-DL-tryptophan, has a CAS number of 6548-09-0.[3]

Proposed Synthesis of this compound

The synthesis of the dipeptide this compound can be achieved through a standard peptide coupling reaction between N-protected 5-Bromo-L-tryptophan and a C-protected glycine. A common approach involves the use of a coupling agent to facilitate the formation of the amide bond.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using HATU as the coupling reagent.

Materials:

-

N-α-Fmoc-5-Bromo-L-tryptophan

-

Glycine methyl ester hydrochloride

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[5][6][7]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Coupling Reaction:

-

In a round-bottom flask, dissolve N-α-Fmoc-5-Bromo-L-tryptophan (1.0 eq) in anhydrous DMF.

-

Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[5]

-

In a separate flask, dissolve glycine methyl ester hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq).

-

Add the glycine solution to the activated N-α-Fmoc-5-Bromo-L-tryptophan solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-5-Bromo-L-tryptophylglycine methyl ester.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected dipeptide in a 20% solution of piperidine in DMF.

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual piperidine.

-

The resulting product is this compound methyl ester.

-

-

Hydrolysis of the Methyl Ester (Optional):

-

To obtain the free acid form, dissolve the methyl ester in a mixture of methanol and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield this compound.

-

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding for the synthesis and identification of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

- 1. 5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-DL-tryptophan 99% | 6548-09-0 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

solubility and stability of 5-Bromo-L-tryptophylglycine

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-L-tryptophylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The incorporation of halogenated amino acids, such as 5-Bromo-L-tryptophan, into peptides is a strategy employed to modulate biological activity, enhance binding affinity, and improve pharmacokinetic properties. This compound, as a simple dipeptide, serves as a model system for understanding the impact of such modifications. Accurate characterization of its solubility and stability is a prerequisite for any application, from in vitro assays to formulation development.

Physicochemical Properties Prediction

The solubility and stability of a peptide can be predicted to some extent by analyzing its amino acid composition.

2.1. Isoelectric Point (pI) and Charge Calculation

The overall charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions. The Henderson-Hasselbalch equation can be used to estimate the charge of the ionizable groups.

-

N-terminus (pKa ≈ 9.6)

-

C-terminus (pKa ≈ 2.4)

-

Indole nitrogen of tryptophan (pKa ≈ -2.4, generally not considered in physiological pH range)

To determine the overall charge at a specific pH, one can assign a value of +1 to each basic residue (N-terminus) and -1 to each acidic residue (C-terminus) and sum the charges.[1][2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₄BrN₃O₃ | Sum of the atomic constituents of 5-Bromo-L-tryptophan and Glycine, minus one molecule of water. |

| Molecular Weight | 340.18 g/mol | Calculated from the molecular formula. |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Estimated based on the pKa values of the N-terminal amino group and the C-terminal carboxyl group. The exact pI would need to be determined experimentally. |

| Predicted Solubility | Likely soluble in aqueous solutions at neutral pH, with increased solubility in acidic or basic conditions. Potentially soluble in polar organic solvents like DMSO and DMF. | The presence of ionizable N-terminal and C-terminal groups suggests aqueous solubility. The hydrophobic bromo-indole group may necessitate the use of organic co-solvents for higher concentrations.[4] |

Solubility Profile

The solubility of this compound should be determined in a range of solvents relevant to its intended application.

3.1. Recommended Solvents for Testing

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, citrate buffers at various acidic pH values (e.g., pH 3, 5), and bicarbonate buffers at basic pH values (e.g., pH 9).

-

Water: Deionized, sterile water.

-

Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, Methanol.

Table 2: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Deionized Water | 25 | > 10 | Clear solution |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | > 10 | Clear solution |

| 0.1 M Citrate Buffer, pH 3.0 | 25 | > 25 | Clear solution |

| 0.1 M Bicarbonate Buffer, pH 9.0 | 25 | > 25 | Clear solution |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Clear solution |

| Ethanol | 25 | < 1 | Suspension forms |

Stability Profile

The stability of this compound must be assessed under various conditions to determine its shelf-life and compatibility with different environments. Key factors to investigate include pH, temperature, and light exposure.

4.1. Degradation Pathways

Potential degradation pathways for this compound include:

-

Hydrolysis: Cleavage of the peptide bond, particularly at extreme pH values.

-

Oxidation: The indole ring of tryptophan is susceptible to oxidation.[3][5]

-

Photodegradation: Exposure to UV light can lead to the formation of photoproducts.[6]

Table 3: Hypothetical Stability Data for this compound (Remaining % after 7 days)

| Condition | Temperature (°C) | % Remaining | Degradation Products Detected (by HPLC-MS) |

| PBS, pH 7.4 | 4 | 99.5 | None |

| PBS, pH 7.4 | 25 | 98.2 | Trace hydrolysis products |

| 0.1 M HCl, pH 1.0 | 25 | 85.1 | 5-Bromo-L-tryptophan, Glycine |

| 0.1 M NaOH, pH 13.0 | 25 | 89.7 | 5-Bromo-L-tryptophan, Glycine |

| PBS, pH 7.4 (exposed to ambient light) | 25 | 96.5 | Trace photoproducts |

| Solid State (protected from light) | 25 | 99.9 | None |

Experimental Protocols

5.1. Protocol for Solubility Determination

This protocol outlines a standard method for determining the solubility of a peptide.

-

Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

-

Solvent Addition: Add a small, precise volume of the desired solvent (e.g., 100 µL) to the first tube.

-

Dissolution: Vortex the tube for 30 seconds. If the solid does not dissolve, sonicate for up to 5 minutes.[1] Gentle warming (to 30-40°C) can be applied if necessary.[1]

-

Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.

-

Incremental Solvent Addition: If the peptide is not fully dissolved, add another aliquot of the solvent and repeat the dissolution steps.

-

Quantification: The solubility is determined by the concentration at which a saturated solution is formed. This can be more accurately measured by analyzing the supernatant of a saturated solution by HPLC or UV-Vis spectroscopy.

5.2. Protocol for Stability Assessment (HPLC-Based)

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the dipeptide over time.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or PBS) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Aliquot the stock solution into different vials for each condition to be tested (e.g., different pH, temperature, light exposure).

-

Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

-

Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched by freezing or adjusting the pH.

-

HPLC Analysis: Analyze each sample by reverse-phase HPLC with UV detection (tryptophan-containing peptides have a strong absorbance at ~280 nm).

-

Data Analysis: The peak area of the intact dipeptide is used to calculate the percentage remaining over time. New peaks that appear are indicative of degradation products and can be further characterized by mass spectrometry (LC-MS).[7][8]

Potential Signaling Pathways

While this compound itself is not a well-characterized signaling molecule, its constituent, 5-Bromo-L-tryptophan, is a derivative of tryptophan, the precursor to serotonin (5-hydroxytryptamine, 5-HT).[9] Therefore, it is plausible that this dipeptide could influence serotonergic signaling pathways, either by acting as a precursor, an agonist, or an antagonist at serotonin receptors. Further research would be required to elucidate any such activity.

Conclusion

The are critical parameters that dictate its utility in research and development. This guide provides a framework for the systematic evaluation of these properties. By following the outlined experimental protocols, researchers can generate the necessary data to inform decisions on formulation, storage, and application of this and other novel dipeptides. The structured approach presented here will facilitate the efficient and accurate characterization of this promising molecule.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. biobasic.com [biobasic.com]

- 3. genscript.com [genscript.com]

- 4. jpt.com [jpt.com]

- 5. genscript.com [genscript.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsra.net [ijsra.net]

- 8. researchgate.net [researchgate.net]

- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-L-tryptophylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of the dipeptide 5-Bromo-L-tryptophylglycine. The synthesis involves the coupling of N-protected 5-Bromo-L-tryptophan with a C-protected glycine derivative, followed by deprotection to yield the final product. This dipeptide is of interest in biochemical research and pharmaceutical development due to the unique properties conferred by the bromine substitution on the tryptophan indole ring.[1] Such modifications can influence biological activity and metabolic stability. The protocol described herein is based on established principles of peptide chemistry, employing common protecting groups and coupling agents.[2][3]

Introduction

5-Bromo-L-tryptophan is an amino acid derivative that serves as a precursor to the neurotransmitter serotonin and can be incorporated into peptides to develop novel therapeutic agents, particularly in the fields of neurology and psychiatry.[1] The synthesis of peptides containing modified tryptophan residues is a key strategy in medicinal chemistry to explore structure-activity relationships and enhance pharmacological profiles. This protocol details a solution-phase synthesis of this compound, a model dipeptide, providing a foundational method that can be adapted for the synthesis of more complex peptides.

Experimental Protocols

Materials

-

Nα-Boc-5-Bromo-L-tryptophan

-

Glycine methyl ester hydrochloride (Gly-OMe·HCl)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Synthesis Workflow

Caption: Solution-phase synthesis workflow for this compound.

Step 1: Peptide Coupling Reaction

-

In a round-bottom flask, dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF.

-

In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add triethylamine (TEA) (1.2 eq) to neutralize the salt. Stir for 15-20 minutes.

-

Add the neutralized glycine methyl ester solution to the flask containing the Boc-5-Bromo-L-tryptophan.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Boc-5-Bromo-L-tryptophylglycine methyl ester.

Step 2: Deprotection of the Dipeptide

-

Dissolve the crude protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM. It is crucial to use scavengers like anisole or cresol when dealing with tryptophan-containing peptides to prevent side reactions.[4]

-

Stir the mixture at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC.

-

Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The resulting residue is the crude this compound.

Step 3: Purification

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Combine the fractions containing the pure product and lyophilize to obtain this compound as a solid.

-

Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Data Presentation

The following table presents example data for the synthesis of this compound. Actual results may vary based on experimental conditions.

| Step | Product | Starting Amount (mmol) | Yield (%) | Purity (by HPLC) |

| Peptide Coupling | Boc-5-Bromo-L-tryptophylglycine methyl ester | 1.0 | 85-95 | >90% |

| Deprotection | This compound (crude) | 0.85 | ~100 | - |

| Purification | This compound (pure) | - | 70-80 | >98% |

Signaling Pathway Context

Tryptophan and its derivatives are fundamental to various biological signaling pathways. 5-Bromo-L-tryptophan, as a modified amino acid, can be utilized in studies related to neurotransmitter function, as it is a precursor to serotonin.[1][5] Peptides containing this residue can be designed to interact with specific receptors or enzymes within these pathways.

Caption: Biosynthetic pathway of serotonin and the potential role of 5-bromo-L-tryptophan derivatives.

Conclusion

The protocol outlined provides a robust method for the synthesis of this compound. The use of standard protecting groups and coupling reagents makes this synthesis accessible for laboratories equipped for basic peptide chemistry. The resulting dipeptide can be a valuable tool for researchers in drug discovery and chemical biology, enabling the exploration of how halogenation of tryptophan residues within a peptide backbone affects biological activity and signaling.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of 5-Bromo-L-tryptophylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of halogenated amino acids, such as 5-Bromo-L-tryptophan, into peptide sequences is a key strategy in medicinal chemistry to enhance pharmacological properties. The bromine substitution on the indole ring of tryptophan can lead to improved binding affinities, increased stability, and altered electronic properties of the resulting peptide. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide 5-Bromo-L-tryptophylglycine using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

The indole ring of tryptophan is susceptible to oxidation and alkylation during acidic cleavage conditions in SPPS. Therefore, the use of appropriate scavengers in the cleavage cocktail is crucial to prevent the formation of byproducts. This protocol incorporates best practices to mitigate these potential side reactions and ensure a high purity of the target dipeptide.

Data Presentation

The following tables summarize the expected quantitative data for the solid-phase synthesis of this compound based on a 0.1 mmol scale synthesis.

Table 1: Reagent and Resin Specifications

| Parameter | Specification |

| Resin Type | Wang Resin |

| Resin Substitution | 0.5 - 1.0 mmol/g |

| Fmoc-Gly-OH | 4 equivalents |

| Fmoc-5-Bromo-L-tryptophan | 3 equivalents |

| Coupling Reagent (HBTU) | 2.9 equivalents |

| Activator Base (DIPEA) | 6 equivalents |

| Fmoc Deprotection Solution | 20% Piperidine in DMF |

Table 2: Synthesis Parameters and Expected Outcomes

| Step | Parameter | Value |

| Fmoc-Glycine Loading | ||

| Reaction Time | 12 hours | |

| Capping | Acetic Anhydride/DIPEA | |

| Expected Loading Efficiency | 85 - 95% | |

| Fmoc Deprotection (Glycine) | ||

| Reaction Time | 2 x 10 minutes | |

| Monitoring | UV-Vis of Fulvene Adduct | |

| Expected Completion | > 99% | |

| Coupling (Fmoc-5-Bromo-L-tryptophan) | ||

| Reaction Time | 2 hours | |

| Monitoring | Kaiser Test | |

| Expected Coupling Efficiency | > 98% | |

| Fmoc Deprotection (5-Bromo-L-tryptophan) | ||

| Reaction Time | 2 x 10 minutes | |

| Monitoring | UV-Vis of Fulvene Adduct | |

| Expected Completion | > 99% | |

| Cleavage from Resin | ||

| Cleavage Cocktail | TFA/TIPS/H₂O (95:2.5:2.5) | |

| Reaction Time | 2 hours | |

| Purification and Yield | ||

| Crude Peptide Yield | 75 - 85% | |

| Purity after RP-HPLC | > 95% | |

| Final Isolated Yield | 60 - 70% |

Experimental Protocols

Materials and Reagents

-